molecular formula C10H11N3O2 B14493988 (2E)-2-hydroxyimino-3-imino-N-phenylbutanamide

(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide

Cat. No.: B14493988
M. Wt: 205.21 g/mol
InChI Key: ATRIDUATJHWICC-JQRIYOGPSA-N
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Description

(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide is an organic compound with a unique structure that includes both hydroxyimino and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-hydroxyimino-3-imino-N-phenylbutanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-phenylbutanamide with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo compounds, while reduction of the imino group may produce amines.

Scientific Research Applications

(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-hydroxyimino-3-imino-N-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyimino and imino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-hydroxyimino-3-imino-N-methylbutanamide
  • (2E)-2-hydroxyimino-3-imino-N-ethylbutanamide

Uniqueness

(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s stability and provide additional sites for interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(2E)-2-hydroxyimino-3-imino-N-phenylbutanamide

InChI

InChI=1S/C10H11N3O2/c1-7(11)9(13-15)10(14)12-8-5-3-2-4-6-8/h2-6,11,15H,1H3,(H,12,14)/b11-7?,13-9+

InChI Key

ATRIDUATJHWICC-JQRIYOGPSA-N

Isomeric SMILES

CC(=N)/C(=N\O)/C(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=N)C(=NO)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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